Ácido spaglúmico

Descripción general

Descripción

Synthesis Analysis

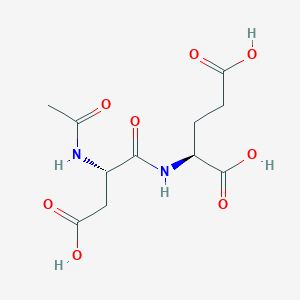

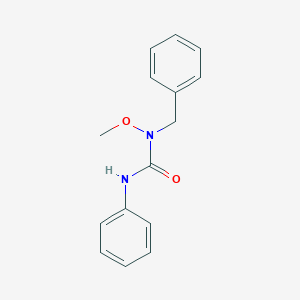

The synthesis of alpha- and beta-spaglumic acids has been achieved through a short, one-pot process. This method involves the ultrasound-promoted acetylation of aspartic acid, followed by dehydration and condensation with glutamic acid dibenzyl ester, and finally hydrogenolysis. The separation of the alpha and beta peptides is accomplished using anion-exchange chromatography. This efficient synthesis route is particularly valuable for producing spaglumic acid for further study and potential applications .

Molecular Structure Analysis

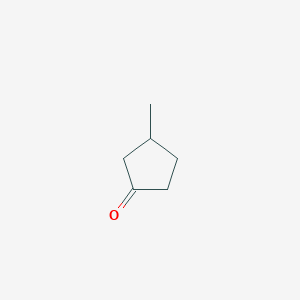

The molecular structure of spaglumic acid is characterized by the presence of both aspartic acid and glutamic acid residues. The alpha-peptide, in particular, has been observed to have a strong tendency to cyclize, forming a cyclic derivative of spaglumic acid. This cyclic compound, known as cyclic N-acetylaspartylglutamic acid dimethyl ester, can be hydrolyzed to yield a diketopiperazine dicarboxylic acid, which is a novel form of cyclic spaglumic acid .

Chemical Reactions Analysis

The chemical behavior of spaglumic acid during synthesis reveals its propensity for cyclization. This reaction occurs during methylation with diazomethane, leading to the formation of the cyclic derivative mentioned above. The ability to form cyclic structures adds a layer of complexity to the chemistry of spaglumic acid and may influence its biological activity and potential applications .

Physical and Chemical Properties Analysis

While the provided papers do not offer extensive details on the physical and chemical properties of spaglumic acid, the synthesis and molecular structure analyses suggest that it possesses properties typical of peptides, such as the ability to form specific structures and engage in chemical reactions like cyclization. The physical properties such as solubility, melting point, and stability would be influenced by its peptide nature and the presence of both acidic and amide functional groups .

Aplicaciones Científicas De Investigación

Tratamiento de la conjuntivitis alérgica

El ácido spaglúmico se utiliza principalmente en el tratamiento de la conjuntivitis alérgica . Es un estabilizador de los mastocitos, lo que significa que previene la liberación de histamina y otros mediadores al inhibir la degranulación de los mastocitos . Este proceso ayuda a reducir la respuesta alérgica.

Estabilización de los mastocitos

La capacidad del ácido spaglúmico para estabilizar los mastocitos lo hace útil también en otras afecciones alérgicas . Los mastocitos desempeñan un papel crucial en las reacciones alérgicas, y al estabilizar estas células, el ácido spaglúmico puede ayudar a mitigar los síntomas de diversas afecciones alérgicas.

Función de neurotransmisor

El ácido spaglúmico es la isoforma β-aspartil de N-Acetil-l-aspartilglutamato, un neurotransmisor natural . Esto sugiere que puede tener aplicaciones potenciales en la investigación y los tratamientos neurológicos.

Tratamiento de la inflamación ocular

El ácido spaglúmico también se utiliza en el tratamiento de la inflamación ocular . Sus propiedades estabilizadoras de los mastocitos pueden ayudar a reducir la inflamación y el malestar en los ojos.

Investigación sobre la síntesis

La investigación también se ha centrado en la síntesis del ácido spaglúmico. Un estudio detalló un método de síntesis en un solo recipiente para los ácidos alfa y beta-spaglúmicos. Esta investigación podría conducir a métodos de producción más eficientes para este compuesto.

Posible papel en la investigación del cáncer

Hay algunas pruebas que sugieren que el ácido spaglúmico puede desempeñar un papel en la investigación del cáncer. Un estudio encontró que fue eficaz para reducir el fenotipo migratorio en una línea celular de cáncer de mama metastásico.

Mecanismo De Acción

Target of Action

Spaglumic acid primarily targets mast cells and metabotropic glutamate receptors (mGluRs) . Mast cells play a crucial role in allergic responses, releasing inflammatory mediators such as histamine . mGluRs are integral to excitatory signaling pathways in the brain .

Mode of Action

Spaglumic acid functions as a mast cell stabilizer . It blocks the release of histamine and other mediators by inhibiting mast cell degranulation, a process that releases these mediators . This inhibition occurs through the stabilization of specific calcium channels, preventing mast cell degranulation .

In addition, spaglumic acid acts as a modulator of glutamate receptors, particularly focusing on mGluRs . By selectively targeting and modulating these receptors, spaglumic acid helps regulate glutamate levels, mitigating excitotoxicity .

Biochemical Pathways

The action of spaglumic acid affects the excitatory signaling pathways in the brain by regulating glutamate levels . This regulation helps mitigate excitotoxicity, a condition characterized by excessive glutamate activity leading to neuronal damage .

Moreover, by stabilizing mast cells, spaglumic acid inhibits the release of inflammatory mediators such as histamine, affecting the inflammatory response pathway .

Pharmacokinetics

For neurodegenerative conditions, the oral route is generally preferred due to its systemic absorption and ability to cross the blood-brain barrier . For ophthalmic conditions like glaucoma, spaglumic acid is often administered as eye drops, allowing for direct delivery to the target site .

Result of Action

The dual action of spaglumic acid—regulation of glutamate-induced excitotoxicity and suppression of inflammation—makes it a compelling candidate for treating a range of neurological and ocular conditions . Its ability to stabilize mast cells makes it useful in allergic conditions such as allergic conjunctivitis .

Action Environment

The administration of spaglumic acid is designed to maximize its therapeutic benefits while ensuring ease of use and patient compliance . Adherence to prescribed dosages and schedules is crucial for achieving optimal therapeutic outcomes . Environmental factors that may influence the compound’s action, efficacy, and stability include the method of administration and the condition being treated .

Análisis Bioquímico

Biochemical Properties

Spaglumic acid plays a significant role in biochemical reactions. It interacts with mast cells, which are involved in producing an allergic response by releasing inflammatory mediators such as histamine . Spaglumic acid blocks the release of histamine and other mediators by inhibiting mast cell degranulation .

Cellular Effects

Spaglumic acid has a profound impact on various types of cells and cellular processes. It influences cell function by stabilizing mast cells, thereby reducing the release of inflammatory mediators . This action can mitigate allergic responses in cells .

Molecular Mechanism

The molecular mechanism of Spaglumic acid involves its role as a mast cell stabilizer . It inhibits mast cell degranulation, a process that releases inflammatory mediators . This inhibition blocks the release of histamine and other mediators, thereby reducing allergic responses .

Temporal Effects in Laboratory Settings

It is known that Spaglumic acid’s effects as a mast cell stabilizer play a crucial role in allergic conditions .

Dosage Effects in Animal Models

It is known that Spaglumic acid is used in the treatment of allergic conditions, suggesting that its dosage would be adjusted based on the severity of the allergic response .

Metabolic Pathways

It is known that Spaglumic acid interacts with mast cells, suggesting that it may be involved in the metabolic pathways related to inflammation and allergic responses .

Transport and Distribution

Given its role as a mast cell stabilizer, it is likely that it is transported to areas where mast cells are present .

Subcellular Localization

Given its role as a mast cell stabilizer, it is likely that it is localized to areas where mast cells are present .

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O8/c1-5(14)12-7(4-9(17)18)10(19)13-6(11(20)21)2-3-8(15)16/h6-7H,2-4H2,1H3,(H,12,14)(H,13,19)(H,15,16)(H,17,18)(H,20,21)/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPVPGKGADVGKTG-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

113701-65-8 (magnesium salt), 57096-28-3 (sodium salt/solvate) | |

| Record name | Isospaglumic acid [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003106852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3091535 | |

| Record name | N-Acetyl-L-alpha-aspartyl-L-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3091535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N-Acetylaspartylglutamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001067 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

3106-85-2, 4910-46-7 | |

| Record name | N-Acetylaspartylglutamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3106-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isospaglumic acid [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003106852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | spaglumic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758468 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Acetyl-L-alpha-aspartyl-L-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3091535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Acetyl-Asp-Glu | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOSPAGLUMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1W8M12WXYL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-Acetylaspartylglutamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001067 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of Spaglumic acid in treating allergic conjunctivitis?

A1: While the exact mechanism of action of Spaglumic acid is not fully elucidated in the provided research papers, studies suggest it acts as an antiallergic agent by stabilizing mast cells, preventing the release of histamine and other inflammatory mediators. [, ] This is supported by animal models demonstrating its efficacy in reducing Evans blue extravasation, a marker of vascular permeability and inflammation, in early-phase allergic conjunctivitis. []

Q2: How does Spaglumic acid compare to other antihistamines in terms of efficacy in treating allergic conjunctivitis?

A2: A comparative double-blind trial found that Spaglumic acid was less effective than Lodoxamide in inhibiting the conjunctival response to allergen exposure, with a shorter duration of action. [] Another study using an animal model observed that Spaglumic acid and Emedastine were the most effective in reducing Evans blue extravasation compared to other antihistamines like Ketotifen, Olopatadine, and Azelastine. []

Q3: Has Spaglumic acid been investigated for uses beyond allergic conjunctivitis?

A3: Yes, bioinformatics analyses suggest Spaglumic acid as a potential therapeutic agent for other conditions. One study identified it as a candidate for preventing organ damage following brain death, possibly due to its potential to modulate transcription, inflammatory responses, and metabolic alterations in the liver. [] Another analysis highlighted Spaglumic acid as a potential drug for treating chronic rhinosinusitis with nasal polyps and asthma comorbidity, possibly due to its effects on immune response regulation. []

Q4: What is the chemical structure of Spaglumic acid?

A4: Spaglumic acid comprises two naturally occurring amino acids, N-acetyl-L-aspartyl-L-glutamic acid (NAAGA). Researchers have synthesized alpha-, beta-, and cyclic forms of Spaglumic acid. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-7-[(1R,2R,3S,5S)-2-[(E,3S)-3-(2,3-Dihydro-1H-inden-2-yl)-3-hydroxyprop-1-enyl]-3-fluoro-5-hydroxycyclopentyl]hept-5-enoic acid](/img/structure/B121417.png)

![N'-(7-chloroquinolin-4-yl)-N-[2-[(7-chloroquinolin-4-yl)amino]ethyl]ethane-1,2-diamine](/img/structure/B121425.png)

![2-(Pentan-2-yl)-1H-benzo[d]imidazole](/img/structure/B121442.png)

![2,2-Dimethylpropanoyloxymethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(E)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B121445.png)

![5-[(2S)-2-Aminopropyl]-2-methoxybenzenesulfonamide;hydrochloride](/img/structure/B121453.png)